Distinct Acidity (pKa) Drives Different Reactivity and Bioavailability Compared to 2,4-Difluorobenzoic Acid
The acidity of 3,5-difluorobenzoic acid, as measured by its pKa, is significantly different from that of its 2,4-difluoro isomer. This electronic difference affects its ionization state in physiological and reaction media, directly impacting solubility, membrane permeability, and reactivity in acid/base-catalyzed reactions. 3,5-Difluorobenzoic acid has a predicted pKa of 3.52±0.10 , whereas the 2,4-isomer is reported to have an experimental pKa of 3.29 .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.52±0.10 (predicted) |
| Comparator Or Baseline | 2,4-Difluorobenzoic acid: pKa = 3.29 (experimental) |
| Quantified Difference | ΔpKa ≈ +0.23 (3,5-isomer is a weaker acid) |
| Conditions | Aqueous solution, predicted vs. experimental values. |
Why This Matters
A higher pKa indicates weaker acidity, which can lead to lower ionization at a given pH, potentially improving passive membrane permeability for drug candidates and altering the compound's behavior as a catalyst or buffer.
